molecular formula C11H11ClF2O2 B12632912 2-iso-Butoxy-3,5-difluorobenzoyl chloride

2-iso-Butoxy-3,5-difluorobenzoyl chloride

Cat. No.: B12632912
M. Wt: 248.65 g/mol
InChI Key: CNSNCKHEDBTVTO-UHFFFAOYSA-N
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Description

2-iso-Butoxy-3,5-difluorobenzoyl chloride is an organic compound with the molecular formula C11H11ClF2O2. It is a derivative of benzoyl chloride, featuring two fluorine atoms and an iso-butoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and other industries .

Preparation Methods

The synthesis of 2-iso-Butoxy-3,5-difluorobenzoyl chloride typically involves the reaction of 3,5-difluorobenzoic acid with iso-butyl alcohol in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

2-iso-Butoxy-3,5-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3,5-difluoro-2-(2-methylpropoxy)benzoic acid.

    Reduction: It can be reduced to form the corresponding alcohol derivative.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-iso-Butoxy-3,5-difluorobenzoyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-3,5-difluorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which are important intermediates in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

2-iso-Butoxy-3,5-difluorobenzoyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical and industrial processes.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

3,5-difluoro-2-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C11H11ClF2O2/c1-6(2)5-16-10-8(11(12)15)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3

InChI Key

CNSNCKHEDBTVTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)C(=O)Cl

Origin of Product

United States

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